3-(2-Methoxyethyl)benzylamine
CAS No.: 1061650-42-7
Cat. No.: VC3090933
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061650-42-7 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | [3-(2-methoxyethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3 |
| Standard InChI Key | RBEPAYXEBWCUQK-UHFFFAOYSA-N |
| SMILES | COCCC1=CC(=CC=C1)CN |
| Canonical SMILES | COCCC1=CC(=CC=C1)CN |
Introduction
Physical and Chemical Properties
3-(2-Methoxyethyl)benzylamine is characterized by specific physical and chemical attributes that define its behavior in various applications and synthetic processes.
Basic Identification
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 1061650-42-7 |
| IUPAC Name | [3-(2-methoxyethyl)phenyl]methanamine |
| Appearance | Typically colorless to pale yellow liquid |
| Purity | Commercial preparations generally ≥97% |
Table 1: Basic identification parameters of 3-(2-Methoxyethyl)benzylamine
Structural Characteristics
The compound consists of three key structural components:
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A benzene ring serving as the core structure
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A primary amine (-CH₂NH₂) group attached directly to the benzene ring
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A 2-methoxyethyl (-CH₂CH₂OCH₃) substituent at the meta position
This arrangement provides multiple functional sites for chemical modifications, making it versatile for synthetic applications. The primary amine group offers nucleophilic properties, while the methoxyether group provides potential for hydrogen bonding and increased solubility in polar solvents.
Chemical Reactivity
Based on its structural elements, 3-(2-Methoxyethyl)benzylamine demonstrates reactivity patterns typical of primary benzylamines, including:
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Nucleophilic substitution reactions at the primary amine
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Formation of imines with aldehydes and ketones
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Acylation reactions to form amides
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Potential for oxidation at the benzylic position
The methoxyethyl group adds additional functionality, potentially participating in hydrogen bonding and influencing the reactivity of the amine group through electronic effects.
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (20-25°C) |
| Environment | Dry conditions |
| Light Exposure | Protected from excessive light |
| Moisture | Away from moisture |
| Container | Tightly sealed container |
Table 2: Recommended storage conditions for 3-(2-Methoxyethyl)benzylamine
Solution Preparation and Stability
When preparing solutions of 3-(2-Methoxyethyl)benzylamine:
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Select appropriate solvents based on solubility requirements
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For stock solutions, store separately to avoid degradation from repeated freeze-thaw cycles
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When stored at -80°C, use within 6 months
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When stored at -20°C, use within 1 month
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To increase solubility in challenging solvents, heating to 37°C followed by ultrasonic bath treatment may be effective
Synthesis Methodologies
Several potential synthetic routes can be employed to produce 3-(2-Methoxyethyl)benzylamine, drawing from established methods for similar benzylamine derivatives.
Reductive Amination Approach
One of the most probable synthesis routes involves reductive amination, a well-established method for preparing benzylamines:
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Reaction of 3-(2-methoxyethyl)benzaldehyde with ammonia or ammonium salts to form an imine intermediate
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Subsequent reduction of the imine with appropriate reducing agents (e.g., sodium borohydride, sodium cyanoborohydride)
This approach parallels the synthetic methods documented for other benzylamine derivatives in the literature .
Reduction of Nitriles
Another potential synthetic pathway:
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Preparation of 3-(2-methoxyethyl)benzonitrile as an intermediate
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Reduction of the nitrile group to a primary amine using appropriate reducing agents (e.g., lithium aluminum hydride or hydrogenation with Raney nickel)
This method is analogous to industrial production methods for benzylamine, which include reduction of benzonitrile .
Stock Solution Preparation Parameters
For researchers working with 3-(2-Methoxyethyl)benzylamine, the following table provides guidance on stock solution preparation:
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 6.0522 mL |
| 5 mM | 1.2104 mL |
| 10 mM | 0.6052 mL |
Table 3: Stock solution preparation guidelines for 3-(2-Methoxyethyl)benzylamine
Applications in Research and Industry
3-(2-Methoxyethyl)benzylamine serves multiple functions across various scientific and industrial domains.
Pharmaceutical Applications
The compound functions primarily as a key intermediate in pharmaceutical synthesis, contributing to the development of:
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Active pharmaceutical ingredients targeting neurological conditions
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Cardiovascular medications
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Building blocks for more complex drug structures
Structurally, it shares similarities with other benzylamine derivatives that have demonstrated pharmacological activity. For instance, certain benzylamine derivatives have shown applications in:
Research Chemical Applications
In research settings, 3-(2-Methoxyethyl)benzylamine finds utility in:
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Structure-activity relationship studies
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Investigation of receptor interactions
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Enzymatic activity studies, particularly with amine-sensitive enzymes
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As a building block for novel chemical entities with potential biological significance
Additional Industrial Applications
Beyond pharmaceutical and research applications, this compound may also be valuable in:
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Agrochemical development for crop protection formulations
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Specialty chemical production
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Material science applications where amine functionality is required
Structural Comparison with Related Compounds
To contextualize 3-(2-Methoxyethyl)benzylamine within the broader family of benzylamine derivatives, a comparative analysis with structurally related compounds is instructive.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-(2-Methoxyethyl)benzylamine | C₁₀H₁₅NO | 165.23 g/mol | Meta-positioned methoxyethyl group |
| Benzylamine | C₇H₉N | 107.16 g/mol | No substituents on benzene ring |
| 2-Methoxymethylbenzylamine | C₉H₁₃NO | 151.21 g/mol | Ortho-positioned methoxymethyl group |
| 3-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 g/mol | Meta-positioned trifluoromethyl group |
Table 4: Structural comparison of 3-(2-Methoxyethyl)benzylamine with related compounds
The positional isomerism and functional group variations among these compounds result in different chemical properties and applications. The meta-positioning of the methoxyethyl group in 3-(2-Methoxyethyl)benzylamine likely influences its reactivity and binding characteristics in biochemical systems.
Reactivity and Chemical Transformations
Understanding the reactivity patterns of 3-(2-Methoxyethyl)benzylamine is crucial for its application in synthetic chemistry and pharmaceutical development.
Nucleophilic Reactions
As a primary amine, 3-(2-Methoxyethyl)benzylamine readily participates in nucleophilic reactions:
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Reductive amination with aldehydes or ketones to form secondary amines
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Acylation with acid chlorides or anhydrides to form amides
Role in Catalytic Processes
In specific synthetic contexts, compounds like 3-(2-Methoxyethyl)benzylamine may function in:
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Palladium-catalyzed cross-coupling reactions, particularly those involving C-H activation
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Kinetic resolution processes, where chiral derivatives might be generated
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Enantioselective transformations, particularly when incorporated into chiral scaffolds
Analytical Considerations and Characterization
For researchers working with 3-(2-Methoxyethyl)benzylamine, appropriate analytical techniques are essential for identification and purity assessment.
Spectroscopic Profiles
Expected spectroscopic characteristics include:
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NMR Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons (6.8-7.5 ppm)
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Benzylic CH₂ adjacent to NH₂ (~3.8-4.0 ppm)
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Methoxyethyl protons (3.3-3.7 ppm)
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Amine protons (broad signal, ~1.5-2.0 ppm)
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IR Spectroscopy:
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Primary amine N-H stretching (~3300-3500 cm⁻¹)
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Aromatic C-H stretching (~3030 cm⁻¹)
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C-O stretching for methoxy group (~1100 cm⁻¹)
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Chromatographic Analysis
For purity determination and identification:
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HPLC Methods:
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Reversed-phase chromatography using C18 columns
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UV detection at ~210-260 nm
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Potential mobile phases: acetonitrile/water with appropriate buffers
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GC-MS Analysis:
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Characteristic fragmentation pattern including:
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Molecular ion at m/z 165
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Loss of amine group (m/z 148)
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Benzyl fragment (m/z 91)
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